4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide
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Overview
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide involves several steps. The initial step typically includes the formation of the indole core, which can be achieved through the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating . Subsequent steps involve the introduction of the methoxyethyl group and the tetrazole moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or tetrazole ring are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases and disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The tetrazole group may also contribute to the compound’s activity by interacting with enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a plant growth regulator.
The uniqueness of this compound lies in its specific structural features and the combination of the indole and tetrazole moieties, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C16H20N6O2 |
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Molecular Weight |
328.37 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-(2H-tetrazol-5-yl)butanamide |
InChI |
InChI=1S/C16H20N6O2/c1-24-10-9-22-11-12(13-6-2-3-7-14(13)22)5-4-8-15(23)17-16-18-20-21-19-16/h2-3,6-7,11H,4-5,8-10H2,1H3,(H2,17,18,19,20,21,23) |
InChI Key |
AQERXBXADQQKBF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NNN=N3 |
Origin of Product |
United States |
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